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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromopyridazine Hydrobromide, a key intermediate in the synthesis of various

pharmacologically active compounds, including γ-secretase modulators. This document

outlines expected spectroscopic characteristics, detailed experimental protocols for obtaining

such data, and a visualization of a relevant biological pathway.

Spectroscopic Data Summary
While direct experimental spectra for 4-Bromopyridazine Hydrobromide are not publicly

available, the following tables present predicted data based on the analysis of its chemical

structure and comparison with similar brominated heterocyclic compounds. These values serve

as a reference for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in

the aromatic region, shifted downfield due to the electron-withdrawing effects of the nitrogen

atoms and the bromine atom, as well as the protonation of the pyridazine ring.
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Predicted ¹H NMR Data (500 MHz, DMSO-

d₆)

Chemical Shift (δ) ppm Multiplicity

9.3 - 9.5 Doublet

9.0 - 9.2 Doublet

8.3 - 8.5 Doublet of Doublets

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to

the four carbon atoms in the pyridazine ring. The carbon atom bonded to bromine will be

significantly influenced by the heavy atom effect.

Predicted ¹³C NMR Data (125 MHz, DMSO-

d₆)

Chemical Shift (δ) ppm Assignment

155 - 160 C-6

152 - 157 C-3

135 - 140 C-5

125 - 130 C-4

Infrared (IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic peaks corresponding to the vibrations of the

aromatic ring, C-H bonds, C-N bonds, and the C-Br bond. The hydrobromide salt will likely

show broad absorption bands related to the N-H⁺ stretching.
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Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Assignment

3100 - 3000 Aromatic C-H stretching

2800 - 2400 (broad) N-H⁺ stretching

1600 - 1450 C=C and C=N stretching (ring vibrations)

1200 - 1000 In-plane C-H bending

850 - 750 Out-of-plane C-H bending

700 - 600 C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the free base (4-

Bromopyridazine) after the loss of HBr. A characteristic isotopic pattern for bromine (¹⁹Br and

⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and bromine-containing

fragments.

Predicted Mass Spectrometry Data (EI)

m/z Assignment

158/160 [M]⁺ (molecular ion of 4-Bromopyridazine)

79 [C₄H₃N₂]⁺

79/81 [Br]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromopyridazine
Hydrobromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure

complete dissolution, using gentle vortexing if necessary. Transfer the solution to a 5 mm

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

500 MHz instrument.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire the spectrum at a standard temperature, typically 298 K.

Use a standard pulse program for proton NMR.

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

Use a standard pulse program for proton-decoupled carbon NMR.

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g.,

DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 4-Bromopyridazine Hydrobromide with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle.

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Instrumentation: Use a benchtop FT-IR spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 4-Bromopyridazine Hydrobromide
(approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve stable ionization and maximal signal intensity.
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Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Acquisition (EI-MS):

Introduce the sample via a direct insertion probe or through a gas chromatograph.

Heat the probe to volatilize the sample into the ion source.

Use a standard electron energy of 70 eV for ionization.

Acquire the mass spectrum over the desired m/z range.

Visualization of a Relevant Biological Pathway
4-Bromopyridazine derivatives are known to be used in the development of γ-secretase

modulators, which are of significant interest in Alzheimer's disease research. The following

diagram illustrates the general mechanism of γ-secretase modulation.
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Mechanism of γ-Secretase Modulation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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